molecular formula C22H21ClN4O2S B2974732 4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide CAS No. 921834-42-6

4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2974732
CAS No.: 921834-42-6
M. Wt: 440.95
InChI Key: FBSMXCJLBLNYPO-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. This compound features a hybrid architecture, incorporating a thiazole ring, a benzamide group, and a phenylpiperazine moiety, a scaffold recognized for its versatile interactions with biological targets . The presence of the N-(thiazol-2-yl)benzamide substructure is particularly notable, as related analogs have been identified in screening campaigns as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Piperazine-based compounds, in general, represent a privileged class in drug discovery, exhibiting a broad spectrum of reported activities including antiviral, antibacterial, anticancer, and central nervous system (CNS) related effects . This specific molecule is supplied as a high-purity chemical tool for research applications exclusively. Its primary value lies in basic science for target identification, structure-activity relationship (SAR) studies, and biochemical screening in the development of novel therapeutic agents. Researchers can utilize this compound to probe ion channel function or explore the pharmacological potential of a multi-pharmacophore structure. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only (RUO) and is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-chloro-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c23-17-8-6-16(7-9-17)21(29)25-22-24-18(15-30-22)14-20(28)27-12-10-26(11-13-27)19-4-2-1-3-5-19/h1-9,15H,10-14H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMXCJLBLNYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H20ClN3O2C_{19}H_{20}ClN_{3}O_{2}. Its structure includes a chloro-substituted benzene ring, a thiazole moiety, and a phenylpiperazine group. The presence of these functional groups is crucial for its biological activity.

The biological activity of 4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity, which could influence conditions such as anxiety or depression.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, leading to therapeutic effects in diseases such as cancer.
  • Cellular Effects : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels.

Anticancer Activity

Research findings suggest that 4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide exhibits significant anticancer properties. Here are some key studies:

StudyCell LineIC50 Value (µM)Mechanism
Sun et al. (2022)MCF-7 (breast cancer)7.01 ± 0.60Induction of apoptosis via caspase activation
Wang et al. (2020)HeLa (cervical cancer)8.55 ± 0.35Inhibition of cell proliferation
Li et al. (2021)H460 (lung cancer)14.31 ± 0.90Interference with microtubule dynamics

These studies highlight the compound's potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its phenylpiperazine structure is known for modulating serotonin and dopamine receptors, which could be beneficial in managing conditions such as depression and anxiety.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effects of the compound on various cancer cell lines, demonstrating its ability to significantly inhibit cell growth and induce apoptosis through caspase pathway activation.
  • Neuropharmacological Assessment : Another investigation focused on the compound's ability to modulate serotonin receptors, showing promise in reducing anxiety-like behaviors in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

4-Chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)benzamide (14l)
  • Structure : Replaces the ethyl-piperazine chain with a 3,4,5-trimethoxyphenyl group.
  • Key Data : Molecular weight 405.07 (C19H18ClN2O4S), NMR-confirmed structure, and IC50 values indicating inhibitory activity against metastatic cancer .
  • Comparison : The trimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, which may alter target selectivity compared to the phenylpiperazine-containing compound.
4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • Structure : Substitutes the ethyl-piperazine chain with a pyridin-2-yl group.
  • Key Data : IC50 = 1.3 µM, highlighting significant potency in unspecified assays .

Variations in the Benzamide Substituent

4-Fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide
  • Structure : Fluorine replaces chlorine on the benzamide, with a propyl linker instead of ethyl.
  • Key Data : Molecular formula C23H23FN4O2S, molecular weight 438.5 .
  • Comparison : Fluorine’s electronegativity may reduce metabolic oxidation, enhancing stability. The longer propyl chain could affect conformational flexibility and receptor interactions.

Modifications to the Side Chain

4-Chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
  • Structure: Replaces phenylpiperazine with a 2-methoxyphenethylamino group.
  • Key Data : Molecular weight 429.9 (C21H20ClN3O3S) .
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide
  • Structure : Incorporates a sulfamoyl group and oxazole ring.
  • Key Data : Synthesized via DMAP-catalyzed reactions, with confirmed IR and NMR spectra .
  • Comparison : The sulfamoyl group enhances hydrogen-bonding capacity, possibly improving selectivity for enzymes like carbonic anhydrases.

Piperazine and Heterocyclic Derivatives

2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
  • Structure: Combines a thiazolidinone ring with a methylpiperazine group.
  • Key Data : Molecular weight 491 (C23H27ClN4O4S), predicted pKa 12.3 .

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